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Compound of Interest

Compound Name: 8-O-Acetyltorilolone

Cat. No.: B1160360 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of pharmacologically

active compounds is crucial for the rational design and development of new therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a

detailed comparison of derivatives of a specific chemical scaffold, supported by experimental

data, methodologies, and visual representations of relevant biological pathways. However,

initial searches for "Torilolone derivatives" did not yield sufficient public data to construct a

meaningful comparison guide.

It is possible that "Torilolone" is a novel or less-studied compound family, or that the name is a

specific designation not yet widely published. In lieu of available data on Torilolone, and to still

provide a valuable resource in the spirit of the original request, we present a comparative guide

on a closely related and well-documented class of compounds: Tropolone derivatives.

Tropolones are a class of seven-membered, non-benzenoid aromatic compounds that, along

with their synthetic derivatives, have garnered significant interest for their diverse biological

activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

This guide will now focus on the structure-activity relationships of various Tropolone

derivatives, offering insights into how structural modifications influence their biological efficacy.

Comparative Analysis of Tropolone Derivatives
The biological activity of tropolone derivatives can be significantly altered by substitutions on

the tropolone ring. The following tables summarize the quantitative data on the activity of

different derivatives, providing a basis for understanding their SAR.
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Table 1: Anticancer Activity of Tropolone Derivatives
Compound Modification Cell Line IC50 (µM) Reference

β-Thujaplicin

(Hinokitiol)
4-isopropyl - - [1]

Bistropolone 1b Bis-derivative
P388 leukemia

(in vivo)

12.5 mg/kg (T/C

% = 164)
[2]

8-

Hydroxyquinoline

analogue 10f

Replacement of

α-ethoxy group

P388 leukemia

(in vivo)
Favorable [3]

T/C %: Treated vs. Control percentage, a measure of antitumor activity in vivo.

Table 2: Neuroprotective Activity of Tropolone
Derivatives

Compound
Modificatio
n

Cell Line Assay Outcome Reference

Piperazine

derivatives of

β-thujaplicin

7-substituted

piperazine

HT22

hippocampal

neurons

Oxidative

stress-

induced cell

death

Protective [1]

Morpholine

derivatives of

β-thujaplicin

7-substituted

morpholine

HT22

hippocampal

neurons

Oxidative

stress-

induced cell

death

Not protective [1]

Triazole

derivatives of

β-thujaplicin

7-substituted

triazole

HT22

hippocampal

neurons

Oxidative

stress-

induced cell

death

Not protective [1]

Pyridine

derivatives of

β-thujaplicin

7-substituted

pyridine

HT22

hippocampal

neurons

Oxidative

stress-

induced cell

death

Not protective [1]
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Key Structure-Activity Relationship Insights
The data presented in the tables reveal several key trends in the SAR of tropolone derivatives:

Chelation is Key for Antitumor Activity: The antitumor activity of tropolone and related

compounds like 8-hydroxyquinoline derivatives is suggested to be linked to their ability to

chelate metal ions.[2][3] This chelation may interfere with metal-dependent enzymes crucial

for DNA biosynthesis, such as ribonucleotide reductase.[2] The presence of an acidic

hydroxyl group and a neighboring proton-accepting group, which facilitates metal ion

chelation, appears to enhance activity.[3]

Dimerization Enhances Potency: Bis-derivatives, such as bistropolone 1b, have

demonstrated high potency against leukemia in mice, suggesting that dimerization can

significantly increase antitumor efficacy.[2]

Substituents at the 7-Position Influence Neuroprotection: For neuroprotective activity,

substitutions at the 7-position of the tropolone ring are critical. Specifically, piperazine

derivatives of β-thujaplicin were found to be effective in protecting neuronal cells from

oxidative stress, while other heterocyclic substituents like morpholine, triazoles, or pyridine

did not show the same effect.[1]

Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed

experimental methodologies are essential.

In Vitro Neuroprotection Assay
The neuroprotective activity of tropolone derivatives was assessed using the following

protocol[1]:

Cell Culture: HT22 hippocampal neurons are cultured in appropriate media and conditions.

Induction of Oxidative Stress: Cells are exposed to an agent that induces oxidative stress to

trigger cell death.

Treatment: Cells are co-treated with various concentrations of the synthesized tropolone

derivatives.
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Viability Assessment: Cell viability is measured using a standard assay (e.g., MTT assay) to

determine the protective effect of the compounds.

In Vivo Antitumor Assay (Leukemia P388)
The in vivo antitumor efficacy was evaluated using a murine leukemia model[2]:

Animal Model: Mice are inoculated with P388 leukemia cells.

Treatment: A cohort of mice is treated with the test compound (e.g., bistropolone 1b at 12.5

mg/kg).

Evaluation: The antitumor effect is determined by comparing the survival time of the treated

group to a control group, expressed as the T/C %.

Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for the antitumor activity of tropolone derivatives involves

the chelation of metal ions essential for enzymatic activity in DNA synthesis.

Tropolone Derivative

Metal Ion (e.g., Fe, Cu)Chelation

Ribonucleotide Reductase
Inhibition via

Metal Chelation

Cofactor for

DNA SynthesisCatalyzes Tumor Cell ProliferationLeads to
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Caption: Proposed mechanism of antitumor activity of tropolone derivatives.

This guide provides a comparative overview of the structure-activity relationships of tropolone

derivatives. The presented data and methodologies offer a foundation for researchers to build

upon in the quest for novel therapeutics. Further research into a wider range of derivatives and

biological targets will undoubtedly uncover more detailed SAR insights and open new avenues

for drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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